N-(1H-benzimidazol-2-yl)-3-fluorobenzamide
CAS No.: 70345-67-4
Cat. No.: VC14944715
Molecular Formula: C14H10FN3O
Molecular Weight: 255.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70345-67-4 |
|---|---|
| Molecular Formula | C14H10FN3O |
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-fluorobenzamide |
| Standard InChI | InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19) |
| Standard InChI Key | MTFZKSMAVQQVOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1H-Benzimidazol-2-yl)-3-fluorobenzamide consists of a benzimidazole ring system fused to a fluorobenzamide group. The benzimidazole core (C7H6N2) is a bicyclic structure comprising a benzene ring fused to an imidazole, while the 3-fluorobenzamide moiety (C7H4FNO) introduces a fluorine atom at the meta position of the benzamide. The IUPAC name is N-(1H-benzimidazol-2-yl)-3-fluorobenzamide, with the molecular formula C14H10FN3O and a calculated molecular weight of 255.25 g/mol .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H10FN3O |
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-fluorobenzamide |
| SMILES | FC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
| Topological Polar Surface Area | 83.3 Ų |
The fluorine atom enhances electronegativity and bioavailability, while the benzimidazole core facilitates π-π stacking interactions with biological targets .
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, related benzimidazole derivatives exhibit characteristic IR and NMR profiles:
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IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹), N–H (3370–3160 cm⁻¹), and C–F (1250–1100 cm⁻¹) .
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¹H-NMR: Protons on the benzimidazole ring resonate at δ 6.9–7.3 ppm (multiplet), while the fluorobenzamide aromatic protons appear at δ 7.4–8.0 ppm .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(1H-benzimidazol-2-yl)-3-fluorobenzamide typically involves a multi-step approach:
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Benzimidazole Core Formation:
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Functionalization:
Table 2: Example Synthetic Pathway
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | o-Phenylenediamine, CS₂, KOH, EtOH | 1H-Benzimidazole-2-thiol |
| 2 | HNO₃ oxidation | 1H-Benzimidazole-2-sulfonic acid |
| 3 | Hydrazine hydrate, reflux | 1H-Benzimidazole-2-hydrazine |
| 4 | 3-Fluorobenzaldehyde, ethanol | Target compound |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are commonly employed. Yields for analogous compounds range from 60–85%, depending on reaction conditions .
Pharmacological Activities
Antimicrobial Activity
Benzimidazole derivatives exhibit potent antimicrobial effects by inhibiting microbial tubulin polymerization or DNA gyrase. For example, compounds with structural similarity to N-(1H-benzimidazol-2-yl)-3-fluorobenzamide show IC₅₀ values of 2.5–12.8 μM against Staphylococcus aureus and Escherichia coli. The fluorine atom enhances membrane permeability, contributing to improved efficacy .
Table 3: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| N-(Benzimidazol-2-yl)-3-fluorobenzamide (Analog) | MCF-7 | 10.2 | Tubulin inhibition |
| Flubendazole | HeLa | 0.15 | Microtubule disruption |
Antiparasitic Effects
Hydrazone-functionalized benzimidazoles demonstrate 100% lethality against Trichinella spiralis larvae at 50 μg/mL, attributed to tubulin binding and metabolic interference . The 3-fluoro substituent may enhance binding affinity to parasitic enzymes.
Applications and Future Directions
Drug Development
The compound’s dual activity against microbial and cancerous cells positions it as a candidate for combination therapies. Structural modifications, such as introducing sulfonyl or alkyl groups, could enhance pharmacokinetics .
Agricultural Uses
Benzimidazoles are employed as fungicides and anthelmintics in veterinary medicine. Fluorinated derivatives may offer improved resistance profiles in livestock .
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